Product packaging for 2-Chloro-6-(pyridin-3-yl)-7H-purine(Cat. No.:CAS No. 918537-08-3)

2-Chloro-6-(pyridin-3-yl)-7H-purine

Cat. No.: B11877094
CAS No.: 918537-08-3
M. Wt: 231.64 g/mol
InChI Key: QIEAQPMKQSYGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-6-(pyridin-3-yl)-7H-purine is a versatile chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features a purine core, a privileged scaffold in nature and pharmacology, which is integral to numerous bioactive molecules . The chloro group at the 2-position and the pyridin-3-yl group at the 6-position are strategic functional handles for further synthetic elaboration. The pyridine ring is a common bioisostere for benzene, often incorporated into drug design to improve pharmacokinetic properties . Researchers can utilize this compound to develop novel purine-based analogs, such as kinase inhibitors. Substitutions at the 2- and 6- positions of the purine ring have been shown to yield potent inhibitors of clinically relevant targets like EGFR and HER2, which are important in cancer research . The chlorine atom is a superior leaving group, enabling efficient nucleophilic displacement reactions with various nitrogen and carbon nucleophiles to create diverse chemical libraries . This makes this compound a valuable precursor for synthesizing potential therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6ClN5 B11877094 2-Chloro-6-(pyridin-3-yl)-7H-purine CAS No. 918537-08-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918537-08-3

Molecular Formula

C10H6ClN5

Molecular Weight

231.64 g/mol

IUPAC Name

2-chloro-6-pyridin-3-yl-7H-purine

InChI

InChI=1S/C10H6ClN5/c11-10-15-7(6-2-1-3-12-4-6)8-9(16-10)14-5-13-8/h1-5H,(H,13,14,15,16)

InChI Key

QIEAQPMKQSYGGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C3C(=NC(=N2)Cl)N=CN3

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Chloro 6 Pyridin 3 Yl 7h Purine and Its Derivatives

Precursor Synthesis and Functionalization Strategies for the 7H-Purine Nucleus

The construction of the 2-Chloro-6-(pyridin-3-yl)-7H-purine molecule relies on the initial synthesis and functionalization of the core 7H-purine nucleus. This involves the strategic introduction of halogen atoms and the subsequent attachment of the pyridin-3-yl group.

Synthesis of Halogenated Purine (B94841) Intermediates (e.g., 2,6-Dichloropurines)

The synthesis of halogenated purines, particularly 2,6-dichloropurine, is a critical first step. There are two primary routes for preparing 2,6-dichloropurine. chemicalbook.comacs.org The first involves the chlorination of a pre-existing purine ring structure, while the second builds the purine ring from acyclic or pyrimidine (B1678525) precursors. chemicalbook.comacs.org

A common and industrially viable method is the direct chlorination of xanthine (B1682287) (2,6-dihydroxypurine) using phosphorus oxychloride (POCl₃) in the presence of a weak nucleophilic organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgacs.org This process avoids the harsh conditions of using pyrophosphoryl chloride in a sealed tube at high temperatures. acs.orgacs.org Other starting materials for chlorination include 6-chloropurine (B14466), hypoxanthine, and their N-oxides. acs.org Another approach involves the diazotization of 2-amino-6-chloropurine (B14584) in the presence of a chlorine source like hydrochloric acid and a diazotizing agent such as sodium nitrite. google.com

Alternatively, the purine ring can be constructed from starting materials like barbituric acid derivatives or 2,4-dichloro-5,6-diaminopyrimidine. chemicalbook.comacs.org However, these methods can be lengthy and may result in low yields, making them less practical for large-scale synthesis. acs.org

Starting MaterialReagentsKey Features
XanthinePOCl₃, weak nucleophilic base (e.g., DBU)Facile and industrially viable process. acs.org
2-Amino-6-chloropurineHCl, NaNO₂Convenient preparation from an inexpensive starting material. google.com
Barbituric acid derivatives-Involves building the purine ring structure. chemicalbook.com
2,4-dichloro-5,6-diaminopyridmidine-Another method for constructing the purine ring. chemicalbook.com

Introduction of the Pyridin-3-yl Moiety via Cross-Coupling Reactions

With the halogenated purine intermediate, such as 2,6-dichloropurine, in hand, the next crucial step is the introduction of the pyridin-3-yl group. This is typically achieved through modern cross-coupling reactions, which allow for the formation of a carbon-carbon bond between the purine C6 position and the pyridine (B92270) ring. The C6 position of 2,6-dihalopurines is generally more reactive towards nucleophilic substitution and cross-coupling reactions than the C2 position. researchgate.netavcr.cz

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the functionalization of the purine scaffold due to their mild reaction conditions and broad functional group tolerance. nih.govlibretexts.org

The Suzuki-Miyaura coupling is a widely used method that involves the reaction of a halopurine with a pyridineboronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netlibretexts.orglibretexts.org This reaction is highly effective for creating aryl-purine linkages. researchgate.net The choice of reaction conditions, such as the solvent and base, can be optimized for different substrates. For instance, anhydrous conditions with a solid base like potassium carbonate in toluene (B28343) are often suitable for electron-rich boronic acids, while aqueous base solutions in solvents like DME are preferred for electron-poor arylboronic acids. researchgate.netavcr.cz

The Stille coupling provides another avenue for C-C bond formation by reacting a halopurine with an organotin reagent, such as pyridin-3-ylstannane. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction is also catalyzed by palladium complexes and is compatible with a wide range of functional groups. wikipedia.orglibretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds. wikipedia.orgnumberanalytics.comorganic-chemistry.orglibretexts.orgrug.nl While its primary application is the synthesis of aryl amines, variations of this methodology can be adapted for the functionalization of purines.

Coupling ReactionKey ReactantsCatalyst SystemBond Formed
Suzuki-MiyauraHalopurine, Organoboron compound (e.g., boronic acid)Palladium catalyst, BaseC-C libretexts.orglibretexts.org
StilleHalopurine, OrganostannanePalladium catalystC-C wikipedia.orgorganic-chemistry.org
Buchwald-HartwigAryl halide, AminePalladium catalyst, Ligand, BaseC-N wikipedia.orglibretexts.org

Regioselective Functionalization at C-2, C-6, and N-7/N-9 Positions of the Purine Scaffold

Achieving regioselectivity in the functionalization of the purine ring is paramount for synthesizing specific isomers. The purine scaffold presents multiple sites for reaction, including the C2, C6, C8, N7, and N9 positions. rsc.org

In di- or trihalogenated purines, the C6 position is the most reactive site for nucleophilic substitution and cross-coupling reactions. researchgate.net This inherent reactivity allows for the selective introduction of the pyridin-3-yl group at the C6 position of 2,6-dichloropurine.

Alkylation of the purine ring often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and major product. nih.govacs.org However, the ratio of these isomers can be influenced by the nature of the substituent at the C6 position. acs.org For instance, bulky substituents at C6 can sterically hinder the N7 position, leading to a higher proportion of the N9-alkylated product. acs.orgnih.gov Specific methods have been developed for the regioselective N7 alkylation, for example, by using N-trimethylsilylated purines with a tert-alkyl halide and a Lewis acid catalyst like SnCl₄. nih.gov

The C2 position is generally less reactive than the C6 position. Functionalization at C2 often requires harsher conditions or prior modification of the C6 position. nih.gov

Chemical Modifications and Derivatization of the this compound Core

Once the this compound core is synthesized, it can be further modified to create a library of derivatives with potentially diverse biological activities. These modifications can be targeted at the remaining chloro-substituent, the purine nitrogen atoms, or the pyridine ring.

Substituent Variations on the Pyridine Ring

Modification of the pyridine ring can be achieved through various organic reactions. Given that the pyridine ring is an electron-deficient heteroarene, electrophilic aromatic substitution reactions often require harsh conditions. youtube.com However, strategies such as halogenation followed by cross-coupling reactions can be employed to introduce a variety of substituents at different positions on the pyridine ring. The specific position of substitution will depend on the directing effects of the existing substituents and the reaction conditions.

Further Modifications at the Purine C-2 and C-6 Positions

The C-2 and C-6 positions of the purine ring exhibit different reactivities, allowing for selective modifications. The chlorine atom at the C-6 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the one at C-2. This reactivity difference is exploited to introduce a wide array of substituents.

Subsequent modifications can be made at the C-2 position. These typically involve nucleophilic substitution with various amines, often requiring forcing conditions such as heating in a solvent like n-butanol with a base. imtm.cz However, structure-activity relationship (SAR) studies have indicated that incorporating bulky substituents at the C-2 position can be unfavorable for certain biological activities, such as cytotoxicity against cancer cell lines. imtm.cznih.gov

For more complex C-C bond formations, palladium-catalyzed cross-coupling reactions are employed. Methodologies like the Suzuki and Stille couplings allow for the introduction of aryl and vinyl groups. These reactions can be performed on 6-halopurine substrates using partners like arylboronic acids or organostannanes. clockss.org Even O6-tosylate derivatives of purines can serve as effective substrates for Pd(0)-catalyzed cross-coupling with Grignard reagents or vinyltributylstannane. clockss.org Research has shown that an arylpiperazinyl system connected at the C-6 position is particularly beneficial for cytotoxic activity in certain cancer cell lines. imtm.cznih.gov

Table 1: Examples of Substitutions at the C-2 and C-6 Positions

PositionSubstituent TypeReaction TypeKey ReagentsReference
C-6ArylpiperazinylNucleophilic Aromatic Substitution (SNAr)Arylpiperazine, Base (e.g., DIPEA) imtm.cz
C-6MorpholinoNucleophilic Aromatic Substitution (SNAr)Morpholine, DIPEA, n-Butanol researchgate.net
C-6ArylSuzuki CouplingArylboronic acid, Pd Catalyst imtm.czclockss.org
C-6PhenylCross-CouplingPhenylmagnesium bromide (PhMgBr), Pd Catalyst, Phosphine Ligand clockss.org
C-2AminesNucleophilic Aromatic Substitution (SNAr)Various amines, Base (e.g., DIPEA), n-Butanol (110°C) imtm.cz

N-Alkylation and N-Substitution Strategies on the 7H-Purine Ring

Alkylation of the purine ring nitrogen atoms is a critical step in creating diverse derivatives, but it presents a significant regioselectivity challenge. Direct alkylation of a purine core with an alkyl halide under basic conditions typically results in a mixture of N-7 and N-9 regioisomers. nih.gov In many cases, the thermodynamically more stable N-9 isomer is the major product. imtm.czub.edu

To overcome this, specific strategies have been developed to control the site of substitution:

N-9 Regioselective Alkylation: A common approach involves the alkylation of the purine following substitution at the C-6 position. For instance, after introducing a morpholino group at C-6, N-9 alkylation can be achieved with high regioselectivity using an alkyl halide in the presence of potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net Microwave-assisted methods have also been shown to produce N-9 alkylated derivatives with high yields and short reaction times. ub.educlockss.org

N-7 Regioselective Alkylation: Achieving selective substitution at the N-7 position requires kinetic control. A novel method involves the initial silylation of the purine, followed by reaction with a tertiary alkyl halide in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl4). nih.gov This process facilitates the direct and regioselective introduction of bulky groups like tert-butyl at the N-7 position. nih.gov The N-7 tert-butyl group has proven to be stable under various conditions, allowing it to function as a protecting group for subsequent modifications at the C-6 position. nih.gov

Table 2: Comparison of N-Alkylation Strategies for the Purine Ring

Target PositionMethodologyKey ReagentsConditionsOutcomeReference
N-9Direct AlkylationAlkyl Halide, K2CO3, DMFHeating (e.g., 80°C)Predominantly N-9 isomer researchgate.net
N-7 / N-9 MixtureDirect AlkylationAlkyl Halide, Base (e.g., DBU)Room TemperatureMixture of N-7 and N-9 isomers, often favoring N-9 ub.edu
N-7Lewis Acid CatalysisN-trimethylsilylated purine, tert-Alkyl Halide, SnCl4Room Temperature, Kinetically controlledHighly regioselective for N-7 isomer nih.gov
N-9Microwave-AssistedAlkyl Halide, (Bu)4NOHMicrowave Irradiation (e.g., 60°C)High yield of N-9 isomer ub.edu
N-1 / N-7Phase Transfer Catalysis (PTC)Alkyl Halide, BaseMicrowave Irradiation, Solvent-freeRegioselectivity depends on substrate and conditions clockss.org

Stereochemical Control in Derivatization

Stereochemical control in the derivatization of the purine scaffold is paramount for achieving desired biological activity and involves two main aspects: regiochemical control and the spatial arrangement of substituents.

Regiochemical Control: As discussed in the N-alkylation strategies, controlling whether a substituent adds to the N-7 or N-9 position is a fundamental aspect of stereochemical control. The choice between kinetically controlled conditions (favoring the N-7 isomer) and thermodynamically controlled conditions (favoring the N-9 isomer) allows chemists to selectively synthesize a specific regioisomer, which can have profoundly different biological properties. nih.govub.edu The ability to isolate specific isomers is crucial, as mixtures can complicate biological evaluation and lead to inconsistent results.

Control of Three-Dimensional Structure: The efficacy of purine derivatives is often dictated by their three-dimensional shape and how they interact with biological targets. 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models have demonstrated that steric properties can be more influential than electronic properties in determining the cytotoxic effects of these compounds. imtm.cz For example, analysis has shown that an arylpiperazinyl system at the C-6 position is beneficial for activity, suggesting an optimal fit in the target's binding pocket. imtm.cznih.gov Conversely, the use of sterically bulky systems at the C-2 position has been found to be unfavorable, likely due to steric hindrance that prevents proper binding. imtm.cznih.gov Therefore, stereochemical control extends beyond simple isomerism to the rational design and selection of substituents with specific sizes and shapes to maximize biological potency and selectivity.

Comprehensive Biological Evaluation and Pharmacological Target Profiling of 2 Chloro 6 Pyridin 3 Yl 7h Purine Analogs

In Vitro Assessment of Biological Activities

The biological evaluation of 2-Chloro-6-(pyridin-3-yl)-7H-purine and its related analogs has primarily centered on their utility as inhibitors of protein kinases, which are crucial regulators of cellular function. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important therapeutic targets. nih.gov

Enzyme Kinase Inhibition Studies

The core 7H-purine structure has been systematically modified to explore its interaction with the ATP-binding site of various kinases. These studies have revealed that substitutions at the C2, C6, and N9 positions are critical for both the potency and selectivity of these compounds. nih.gov

EGFR and HER2:

A series of 6,7-disubstituted 7H-purine analogues have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key drivers in certain types of breast cancer. indexcopernicus.com These compounds were rationally designed by replacing the quinazoline (B50416) core of the known EGFR/HER2 inhibitor, lapatinib. By substituting a hydrophilic '6-(3-chloro-4-[(substituted pyridin-3-yl)oxy])anilino' group at the 6th position and a '(3E)-5-(dimethylamino)pent-3-en-2-ol' side chain at the 7th position of the purine (B94841) scaffold, researchers developed potent dual inhibitors. indexcopernicus.com

One standout compound, 8e , demonstrated IC₅₀ values of 0.021 µM for EGFR and 0.019 µM for HER2, which are comparable to lapatinib. indexcopernicus.com This highlights the potential of the 7H-purine scaffold to effectively target this important class of receptor tyrosine kinases. indexcopernicus.com

Table 1: EGFR and HER2 Inhibition by 7H-Purine Analog 8e

Compound Target Kinase IC₅₀ (µM) Reference Compound (Lapatinib) IC₅₀ (µM)
8e EGFR 0.021 ± 0.007 0.019 ± 0.007
8e HER2 0.019 ± 0.009 0.016 ± 0.003

Data sourced from a study on 6,7-disubstituted 7H-purine analogues. indexcopernicus.com

CSF1R:

The Colony-Stimulating Factor 1 Receptor (CSF1R) is crucial for the regulation of macrophages and is implicated in various inflammatory diseases. A highly potent and selective purine-based inhibitor of CSF1R, a 6,8-disubstituted antagonist known as compound 9 , has been identified. This compound exhibits an enzymatic IC₅₀ of just 0.2 nM and shows a strong preference for the autoinhibited form of CSF1R. In cellular assays, it effectively blocked CSF1-mediated signaling in murine bone marrow-derived macrophages with an IC₅₀ of 106 nM.

c-Met:

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is another significant target in cancer therapy. wikipedia.org While direct studies on this compound analogs against c-Met are not extensively documented, the general class of small molecule kinase inhibitors, which includes purine derivatives, has been explored for c-Met inhibition. nih.govabmole.com For instance, the inhibitor SU11274, while not a purine itself, is a selective c-Met inhibitor with an IC₅₀ of 10 nM in cell-free assays. selleckchem.com The development of multi-targeted inhibitors that include c-Met activity, such as S49076 which inhibits Met, AXL, and FGFRs with IC₅₀ values below 20 nmol/L, suggests that purine scaffolds could be optimized to include c-Met in their target profile. selleckchem.com

Purine analogs have been extensively studied as inhibitors of Cyclin-Dependent Kinases (CDKs), which are central to the regulation of the cell cycle. nih.govnih.gov The compound olomoucine, a 2,6,9-trisubstituted purine, was an early discovery that showed specificity for CDKs. nih.gov It competitively inhibits ATP binding to p34cdc2/cyclin B, p33cdk2/cyclin A, and p33cdk2/cyclin E with IC₅₀ values of 7 µM for all three complexes. nih.gov

More recent research has yielded novel purine derivatives with even greater potency and selectivity. For example, compounds 5g and 5i have been identified as selective CDK2 inhibitors, with compound 5g showing an IC₅₀ of 0.21 µM against CDK2. nih.gov Another class of 2,6,9-trisubstituted purines was developed as potent CDK12 inhibitors to address trastuzumab resistance in HER2-positive breast cancer. nih.gov Analogs 30d and 30e from this series exhibited GI₅₀ values below 50 nM in both trastuzumab-sensitive and resistant cell lines. nih.gov

Table 2: Inhibition of Cyclin-Dependent Kinases by Purine Analogs

Compound Target Kinase IC₅₀ (µM)
Olomoucine p34cdc2/cyclin B 7
Olomoucine p33cdk2/cyclin A 7
Olomoucine p33cdk2/cyclin E 7
Compound 5g CDK2 0.21
Compound 5i CDK2 0.59

Data compiled from studies on various purine-based CDK inhibitors. nih.gov

The versatility of the purine scaffold allows for its adaptation to target a range of other kinases.

FMS-like Tyrosine Kinase 3 (Flt-3): 2,6,9-trisubstituted purine derivatives have been developed as inhibitors of oncogenic kinases, including Flt-3 with internal tandem duplication (ITD), a common mutation in acute myeloid leukemia (AML). nih.gov Compound 5b from one such study was identified as a selective FLT-ITD inhibitor with an IC₅₀ of 0.38 µM. nih.gov Other research has focused on developing highly selective Flt-3 inhibitors with minimal activity against related kinases like c-Kit, VEGFR, and FGFR to reduce off-target effects. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): The purine analog scaffold has been adapted to create inhibitors of the FGFR family. While many first-generation FGFR inhibitors also target VEGFRs, newer, more selective compounds have been developed. acs.org For example, Dovitinib (TKI258) is a multi-targeted inhibitor potent against FGFR1/3 (IC₅₀ of 8-13 nM) and Flt-3/c-Kit. selleckchem.com More selective inhibitors like PRN1371, an irreversible covalent inhibitor, show high potency against FGFR1-4 (IC₅₀ values ranging from 0.6 to 19.3 nM). selleckchem.com

VEGFR-2 and c-Kit: Many kinase inhibitors targeting Flt-3 and FGFRs are often evaluated for their activity against VEGFR-2 and c-Kit to determine their selectivity profile. nih.gov Often, the goal is to achieve high potency against the primary target while minimizing inhibition of VEGFR-2 and c-Kit to avoid cardiovascular and immune-related side effects. nih.gov For instance, Dovitinib inhibits c-Kit with an IC₅₀ of 2 nM and VEGFR2 with an IC₅₀ of 8-13 nM, in addition to its effects on FGFRs and Flt-3. selleckchem.com

Table 3: Inhibition of Other Kinase Targets by Purine Analogs and Related Inhibitors

Compound/Inhibitor Target Kinase IC₅₀ (nM)
Compound 5b FLT3-ITD 380
Dovitinib (TKI258) Flt-3 1
Dovitinib (TKI258) c-Kit 2
Dovitinib (TKI258) FGFR1 8
Dovitinib (TKI258) FGFR3 9
Dovitinib (TKI258) VEGFR2 10
PRN1371 FGFR1 0.6
PRN1371 FGFR2 1.3
PRN1371 FGFR3 4.1
PRN1371 FGFR4 19.3
PRN1371 CSF1R 8.1

Data compiled from studies on various kinase inhibitors. nih.govselleckchem.com

Modulation of Cellular Pathways and Processes

The inhibition of specific kinases by these purine analogs translates into measurable effects on cellular functions, most notably the cell division cycle.

A common consequence of inhibiting kinases involved in cell proliferation, such as CDKs and receptor tyrosine kinases, is the induction of cell cycle arrest at specific checkpoints.

G2/M Phase Arrest: The dual EGFR/HER2 inhibitor 8e was found to cause a significant arrest of cells in the G2/M phase of the cell cycle. indexcopernicus.com Similarly, the 2,6-disubstituted purine reversine, an Aurora kinase inhibitor, also induces G2/M arrest and can lead to polyploidy. nih.govnih.gov

G1 Phase Arrest: In contrast, other purine derivatives have been shown to block cell cycle progression at the G1 checkpoint. Treatment of MV4-11 cells with certain 2,7,9-trisubstituted 8-oxopurines, designed as Flt-3 inhibitors, resulted in the arrest of over 85% of cells in the G1 phase.

S Phase Arrest: Some purine analogs can also induce arrest in the S phase. One such compound, 7h , a 2,6,9-trisubstituted purine, was demonstrated to cause cell cycle arrest at the S-phase in HL-60 cells.

The specific phase of cell cycle arrest often depends on the primary kinase target of the purine derivative and the cellular context. For example, CDK2 inhibition is typically associated with a G1/S block, while inhibition of CDK1/Cyclin B, the master regulator of mitosis, leads to a G2/M arrest. nih.gov

Apoptosis Induction and Programmed Cell Death Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Research into 2,6,9-trisubstituted purine derivatives has demonstrated their potential to trigger this process in cancer cells. One study found that compound 7h , an arylpiperazinyl-substituted purine, induced apoptosis and caused cell cycle arrest at the S-phase in HL-60 (human promyelocytic leukemia) cells. imtm.cz This suggests that the cytotoxic activity of this class of compounds is, at least in part, mediated by their ability to initiate the apoptotic cascade.

Further investigation into the mechanisms of action of purine analogs has revealed their involvement in various cellular processes that can lead to apoptosis. For instance, some purine derivatives function as antimetabolites, targeting the precursors of nucleic acid synthesis, which can disrupt cell growth and proliferation, ultimately leading to cell death. nih.gov Additionally, certain purine-based compounds have been shown to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and tyrosine kinases, which are crucial regulators of the cell cycle and signaling pathways related to cell survival. imtm.cz The inhibition of these targets can trigger apoptotic pathways.

While the specific apoptotic mechanisms of this compound itself are not extensively detailed in the provided search results, the broader class of purine analogs demonstrates a clear capacity for apoptosis induction. This is often achieved through the modulation of critical cellular targets involved in cell cycle regulation and survival signaling.

Antimicrobial Activity Evaluation

The purine scaffold has been a source of diverse bioactive molecules, including those with antimicrobial properties. rsc.orgnih.gov The evaluation of this compound analogs and related structures has revealed activity against a range of microbial pathogens.

A significant area of investigation for purine derivatives has been their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. Phenotypic screening of a library of small molecule purine derivatives identified 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one (10) as a potent antimycobacterial agent. nih.gov Subsequent structure-activity relationship (SAR) studies on this lead compound led to the development of optimized analogs with 6-amino or ethylamino substitutions, which exhibited strong in vitro activity against M. tuberculosis H37Rv and several clinically isolated drug-resistant strains. nih.gov

The mechanism of action for these potent antitubercular purines was identified as the inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in mycobacterial cell wall synthesis. nih.gov This was confirmed through radiolabeling experiments and molecular modeling studies, which elucidated the key structural features for effective drug-target interaction. nih.gov Other nitro-containing compounds, such as dinitrobenzamides, have also been proposed to target DprE1. nih.gov

The antimicrobial spectrum of purine analogs extends to both Gram-positive and Gram-negative bacteria. Some purine derivatives have shown notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. rsc.orgmdpi.com For example, certain 6,7-annulated pyrido[2,3-d]pyrimidines, which share structural similarities with the purine core, have demonstrated moderate antimicrobial activity, with one compound being particularly active against Staphylococcus aureus. nih.gov

Conversely, the activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa can be more variable. rsc.orgmdpi.com While some purine derivatives exhibit efficacy, others are less active against these pathogens. mdpi.comrsc.org The outer membrane of Gram-negative bacteria often presents a significant barrier to the entry of antimicrobial compounds. nih.gov The specific substitutions on the purine ring play a crucial role in determining the spectrum of activity.

Other Reported Biological Activities of Related Purine Scaffolds (e.g., Anti-inflammatory, Antiviral, Antioxidant, Neuroprotective)

The versatility of the purine scaffold has led to the discovery of a wide array of other biological activities. rsc.orgnih.govnih.gov

Anti-inflammatory Activity: Purine derivatives have been investigated for their anti-inflammatory properties. rsc.orgnih.gov Some purine analogs exhibit their effects by inhibiting enzymes like cyclooxygenase (COX), which are involved in the inflammatory response. rsc.org For instance, certain newly synthesized purine analogues of 5-amino-7-(substituted)-N-(4-sulfamoylphenyl)-4,7-dihydro- rsc.orgnih.govrsc.org-triazolo[1,5-a] rsc.orgresearchgate.netresearchgate.nettriazine-2-carboxamide derivatives have shown significant in vitro anti-inflammatory efficacy by inhibiting albumin denaturation and COX enzymes. rsc.org Purine nucleosides like adenosine (B11128) and inosine (B1671953) have also demonstrated anti-inflammatory effects in animal models. nih.gov

Antiviral Activity: The purine scaffold is a well-established framework for the development of antiviral agents. rsc.orgnih.govresearchgate.net Many clinically used antiviral drugs are purine nucleoside analogs. These compounds often mimic natural nucleosides and interfere with viral replication by inhibiting viral polymerases or other essential enzymes. researchgate.net

Neuroprotective Activity: The purinergic system, which includes purine receptors, plays a crucial role in the central nervous system. ulisboa.pt Activation of certain adenosine receptors, which are a type of purine receptor, can protect neurons from damage. nih.gov Consequently, purine analogs are being explored for their neuroprotective potential in conditions like ischemia and excitotoxicity. nih.gov Both agonists and antagonists of specific adenosine receptor subtypes have shown promise in preclinical studies. nih.gov

Structure-Activity Relationship (SAR) and Structure-Binding Relationship (SBR) Analysis

The biological activity of this compound analogs is highly dependent on their chemical structure. Structure-activity relationship (SAR) and structure-binding relationship (SBR) studies are crucial for understanding how different substituents and their positions on the purine scaffold influence potency and selectivity. nih.govbohrium.com

Positional and Substituent Effects on Biological Potency and Selectivity

Systematic modifications of the purine core have provided valuable insights into the structural requirements for various biological activities.

Anticancer Activity: In the context of anticancer activity, studies on 2,6,9-trisubstituted purines have revealed that an arylpiperazinyl group at the C6 position of the purine ring is beneficial for cytotoxicity. imtm.cz Conversely, bulky substituents at the C2 position are generally not favorable for activity. imtm.cz For a series of pyrrolo[2,3-c]pyridines, another class of purine-like compounds, the presence of a 3-(3-fluorophenyl) group led to potent cytotoxicity against prostate and colon cancer cell lines. nih.gov Furthermore, the absence of substituents on the pyrrole (B145914) or pyrazole (B372694) nitrogen of these purine isosteres was found to enhance cytotoxic activity. nih.gov

Antimycobacterial Activity: For antitubercular activity targeting DprE1, the 7-(naphthalen-2-ylmethyl) substitution was found to be critical. nih.gov However, modifications at the C2 and C6 positions of the purine core were well-tolerated and allowed for optimization of activity. nih.gov Specifically, 6-amino or ethylamino substitutions resulted in compounds with potent in vitro antimycobacterial activity and improved metabolic stability. nih.gov

Neuronal Nicotinic Receptor Affinity: The effects of substitutions on a pyridyl ring, similar to the one in this compound, have been studied in the context of epibatidine (B1211577) analogs binding to neuronal nicotinic receptors. Different substituents on the pyridine (B92270) ring, such as bromo, amino, fluoro, and norchloro, resulted in varying affinities, efficacies, and selectivities for different receptor subtypes. nih.gov This highlights the significant impact that even subtle changes to the pyridyl moiety can have on biological activity.

The following table summarizes the key SAR findings for different biological activities of purine analogs:

Biological ActivityFavorable SubstitutionsUnfavorable SubstitutionsReference
AnticancerC6-arylpiperazinyl; 3-(3-fluorophenyl) on pyrrolopyridine coreBulky C2 substituents imtm.cznih.gov
Antimycobacterial (DprE1)7-(naphthalen-2-ylmethyl); C6-amino or ethylamino--- nih.gov
Neuronal Nicotinic Receptor AffinityVaries with substituent (bromo, amino, fluoro, etc.) on the pyridine ring, influencing subtype selectivity.--- nih.gov
Role of the 2-Chloro Group in Activity Modulation

The presence of a chlorine atom at the 2-position of the purine ring is a key determinant of the biological activity of these compounds. Studies on various 2,6,9-trisubstituted purine derivatives have consistently shown that the 2-chloro group can significantly enhance cytotoxic effects against cancer cell lines. imtm.czresearchgate.net For instance, in a series of purine derivatives tested against a panel of seven cancer cell lines, compounds featuring a 2-chloro substituent were generally more active than their counterparts with other substitutions at this position. imtm.cz

The electron-withdrawing nature of the chlorine atom is believed to play a crucial role in this activity enhancement. This property can modulate the electronic distribution within the purine ring system, potentially influencing interactions with target proteins such as kinases. imtm.cznih.gov Some anticancer drugs, like 6-chloropurine (B14466) and 2-acetamido-6-chloropurine, utilize the purine scaffold, highlighting its therapeutic relevance. nih.gov

However, it is also noted that bulky substituents at the C-2 position of the purine core are generally unfavorable for cytotoxic activity. imtm.cz This suggests that while the electronic properties of the 2-chloro group are beneficial, steric hindrance in this region can be detrimental to the compound's interaction with its biological target.

A study on N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids and their derivatives identified several compounds with good analgesic activities, further demonstrating the importance of the 2-chloro-purine scaffold in designing biologically active molecules. rsc.org

Influence of the Pyridin-3-yl Moiety on Receptor Interaction and Solubility

The pyridin-3-yl group at the C6-position of the purine ring plays a significant role in receptor interaction and the physicochemical properties of the molecule, such as solubility. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with amino acid residues in the binding sites of target proteins. heteroletters.org

In a series of 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles, which are structurally related to the purine analogs, modifications of the substituents on the C-2 phenyl and C-7 phenylamino (B1219803) groups were explored to understand their structure-activity relationships as Src kinase inhibitors. nih.gov This highlights the importance of the nature and orientation of aromatic substituents in directing interactions with kinase targets.

Impact of Substitutions at N-7 and N-9 Positions

Substitutions at the N-7 and N-9 positions of the purine ring have a profound impact on the biological activity and selectivity of the resulting compounds. Generally, alkylation of purines can lead to a mixture of N-7 and N-9 isomers, with the N-9 regioisomer often being the thermodynamically more stable and desired product. nih.govresearchgate.netnih.govresearchgate.net

Studies have shown that the nature of the substituent at the C6 position can influence the regioselectivity of N-alkylation. For instance, the presence of a 6-(azolyl) group can shield the N-7 position, leading to exclusive N-9 alkylation. nih.govresearchgate.net This is attributed to the coplanar conformation of the linked azole and purine rings, where a C-H bond from the azole ring sterically hinders access to the N-7 position. nih.govresearchgate.net

The biological activity of N-7 and N-9 substituted purines can differ significantly. In a study of novel 6-aminopurines as VEGF-R and EGF-R inhibitors, the N-9 derivative was found to inhibit MNK1 and IRR, while the N-7 isomer was specific for VEGF-R2. nih.gov This demonstrates that the substitution pattern on the purine core is a critical determinant of kinase inhibition selectivity. While N-7 substituted purines are less common than their N-9 counterparts, they have been associated with various biological activities, including cytotoxic, antiviral, and cytokinin-like effects. nih.govnih.gov

The following table summarizes the cytotoxic activity of some N-9 substituted 2-chloro-purine analogs against the HL-60 cancer cell line, illustrating the influence of the substituent at the 9-position.

Table 1: Cytotoxic Activity of N-9 Substituted 2-Chloro-Purine Analogs against HL-60 Cells

Compound N-9 Substituent IC50 (µM) imtm.cz
7g Cyclopentyl 0.30
7h Cyclohexyl 0.40
7d Isobutyl 2.0
7a Methyl >100

Bioisosteric Replacements and Scaffold Transformations within Purine-Based Compounds

Bioisosteric replacement and scaffold hopping are widely used strategies in drug discovery to optimize lead compounds by improving their potency, selectivity, and pharmacokinetic properties. nih.govnih.gov These approaches involve replacing a functional group or the core structure of a molecule with another that possesses similar biological properties. nih.govnih.gov

Within the realm of purine-based compounds, various bioisosteric replacements have been explored. The purine scaffold itself can be considered a bioisostere of other heterocyclic systems. For example, pyrrolo[2,3-c]pyridines, pyrrolo[3,2-d]pyrimidines, and pyrazolo[4,3-d]pyrimidines have been synthesized as purine isosteres with antiproliferative activities. nih.gov The replacement of a carbon atom with a nitrogen atom in the ring system can alter the physicochemical properties and biological activity of the compound. nih.gov

Scaffold hopping, a more drastic modification, involves replacing the central purine core with a different chemical scaffold while maintaining the key pharmacophoric features required for biological activity. This can lead to the discovery of novel chemical classes with improved properties. nih.govnih.gov For instance, the development of non-purine inhibitors for enzymes that naturally bind purines, such as xanthine (B1682287) oxidase, is an active area of research. mdpi.com

Identification of Key Pharmacophoric Elements for Target Engagement

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric elements) of a molecule that are responsible for its biological activity. imtm.czmdpi.com For purine-based compounds, these models help in understanding the key interactions with their biological targets and in designing new, more potent analogs. imtm.czresearchgate.net

A pharmacophore model developed for a series of 2,6,9-trisubstituted purine derivatives with cytotoxic activity identified several key features. imtm.czresearchgate.net These typically include:

Aromatic centers: Corresponding to the purine ring and other aromatic substituents, which can engage in pi-pi stacking or hydrophobic interactions with the target protein. imtm.czresearchgate.net

Hydrogen bond acceptors/donors: The nitrogen atoms of the purine ring and substituents can act as hydrogen bond acceptors or donors, forming crucial interactions with the active site of the target. imtm.czresearchgate.net

Hydrophobic areas: Often associated with alkyl or aryl substituents, which contribute to binding affinity through hydrophobic interactions. imtm.czresearchgate.net

For a series of 2,6,9-trisubstituted purines, a pharmacophore model for activity against HeLa cancer cells highlighted an aromatic center, a hydrogen bond acceptor, and a hydrophobic region as critical for cytotoxicity. imtm.czresearchgate.net The specific arrangement and nature of these pharmacophoric elements determine the compound's affinity and selectivity for its biological target.

Mechanistic Elucidation and Computational Studies in Research on 2 Chloro 6 Pyridin 3 Yl 7h Purine

Investigation of Molecular Mechanisms of Action

Identification and Validation of Specific Molecular Targets

Research into 2,6,9-trisubstituted purine (B94841) derivatives has identified several potential molecular targets related to cancer therapy. imtm.cz The dysregulation of protein kinases is a key factor in many cancers, making them a primary focus for the design of purine-based inhibitors. imtm.cz The introduction of various substituents at the C-2, C-6, and N-9 positions of the purine ring is a strategy employed to enhance binding affinity and selectivity towards specific kinases. imtm.cz For instance, certain 2,6,9-trisubstituted purines have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), Src, and VEGFR2, all of which are crucial in cancer progression. imtm.cz

In the context of other purine analogs, such as those developed for antimalarial purposes, the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) has been identified as a key target. scilit.comresearchgate.net This enzyme is vital for the parasite's purine salvage pathway, which is essential for its survival. scilit.comresearchgate.net While not directly studying 2-Chloro-6-(pyridin-3-yl)-7H-purine, this research highlights a common strategy of targeting enzymes crucial for pathogen or cancer cell survival.

Ligand-Protein Interaction Profiling

The interaction between purine derivatives and their protein targets is crucial for their biological activity. Studies on related compounds have provided insights into these interactions. For example, the binding of 2,6,9-trisubstituted purine derivatives to kinases often involves interactions with the hinge region of the ATP-binding pocket. nih.gov The substitution pattern on the purine core significantly influences these interactions. imtm.cz An arylpiperazinyl group at the C-6 position of the purine ring has been found to be beneficial for cytotoxic activity, suggesting favorable interactions within the target's binding site. imtm.cz Conversely, bulky substituents at the C-2 position can be detrimental to activity. imtm.cz

In a study of N-(2-chloro purin-6-yl) aza-18-crown-6 (NCPAC) with human serum albumin (HSA), fluorescence spectroscopy and molecular docking revealed that the interaction is primarily driven by hydrophobic forces. rsc.org The distance between the donor (Trp 214 in HSA) and the acceptor (NCPAC) was calculated to be 3.6 nm, indicating fluorescence resonance energy transfer. rsc.org

Impact on Cellular Signaling Networks

The binding of purine derivatives to their molecular targets can have a profound impact on cellular signaling pathways. For instance, a potent 2,6,9-trisubstituted purine derivative, compound 7h, was shown to induce apoptosis and cause cell cycle arrest at the S-phase in HL-60 cells. imtm.cznih.gov This indicates that the compound interferes with the normal progression of the cell cycle, a hallmark of many anticancer agents. The substitution of the purine core with an arylpiperidine moiety was deemed essential for this activity. imtm.cznih.gov

In Silico Approaches to Compound Design and Optimization

Computational methods play a pivotal role in the design and optimization of purine-based compounds. These in silico approaches allow for the prediction of binding affinities and the rational design of more potent and selective inhibitors.

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking is a widely used computational technique to predict the binding orientation of a ligand to its protein target. In the study of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, induced-fit docking (IFD) studies showed that these derivatives occupy the PI3Kα binding site and interact with key residues. mdpi.com Similarly, for pyrimidine (B1678525) and pyridine (B92270) amide and carbamate (B1207046) derivatives, computational analysis was used to understand their binding modes to human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). mdpi.com

In the context of antimalarial purine analogues, docking studies revealed that these compounds could potentially target the P. falciparum hypoxanthine-guanine phosphoribosyltransferase (pfHGPRT) enzyme. scilit.comresearchgate.net The binding energies and root-mean-square deviation (rmsd) values for several 2,6-dichloro-9-alkyl-9H-purine derivatives were calculated, indicating favorable binding interactions. scilit.comresearchgate.net

Table 1: Molecular Docking Results of 2,6-dichloro-9-alkyl-9H-purine Derivatives against pfHGPRT

CompoundBinding Energy (kcal/mol)RMSD
2,6-dichloro-9-(propan-2-yl)-9H-purine (1a)-5.11.198
9-Butyl-2,6-dichloro-9H-purine (1b)-5.31.238
2,6-dichloro-9-(2-methylbutyl)-9H-purine (1c)-5.51.354
2,6-dichloro-9-pentyl-9H-purine (1d)-5.61.554

Data from Verma et al. scilit.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. 3D-QSAR, a more advanced form of QSAR, considers the three-dimensional properties of molecules.

In a study of N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids and their derivatives as analgesics, a 3D-QSAR model was established based on the analgesic activities of 48 compounds. nih.gov The model, which used proton and methyl descriptors, showed a good correlation between the predicted and observed activities, with a correlation coefficient (r) of 0.923 and a square correlation coefficient (r²) of 0.852. nih.gov This equation was then successfully used to predict the analgesic activities of other compounds in the series. nih.gov

Virtual Screening and Ligand-Based Drug Design Methodologies

Computational techniques such as virtual screening and ligand-based drug design are instrumental in the early stages of drug development. These methods allow for the rapid and cost-effective screening of large compound libraries and the rational design of new molecules with desired biological activities. While direct and extensive research on the virtual screening and ligand-based design of This compound is not widely detailed in publicly accessible literature, the principles of these methodologies are routinely applied to analogous purine derivatives, providing a framework for how such studies would be approached.

Virtual Screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into two approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional structure of the biological target. Molecular docking simulations are performed to predict the binding mode and affinity of a ligand to the target. For a compound like This compound , SBVS would be employed to screen for potential protein kinase targets, as purine analogs are well-known kinase inhibitors. The chloro and pyridinyl substituents would be analyzed for their potential interactions within the ATP-binding pocket of various kinases.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be utilized. This approach uses the knowledge of molecules that are known to be active for a particular target. A model, or pharmacophore, is constructed based on the common structural features of these active molecules. This pharmacophore is then used as a query to screen compound databases for molecules with similar features.

Ligand-Based Drug Design encompasses a range of computational methods that are used to design new molecules with improved potency and selectivity. These methods are predicated on the analysis of the structure-activity relationship (SAR) of a series of compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activities. In the context of purine derivatives, 3D-QSAR studies on analogous compounds have highlighted the importance of steric and electronic properties for their cytotoxic effects. imtm.cznih.gov For This compound , a 3D-QSAR study would involve generating a 3D model of the molecule and calculating various molecular descriptors. These descriptors would then be correlated with biological activity data to build a predictive model. Such models can guide the design of new derivatives with enhanced activity by suggesting modifications to the purine core or its substituents. For instance, studies on similar 2,6,9-trisubstituted purines have shown that an arylpiperazinyl system at position 6 can be beneficial for cytotoxic activity, while bulky groups at the C-2 position may be unfavorable. imtm.cz

While specific data tables from direct research on This compound are not available in the reviewed literature, the following table illustrates the type of data that would be generated in a typical virtual screening or QSAR study of analogous purine compounds.

Compound IDScaffoldR1 SubstituentR2 SubstituentPredicted Activity (IC50, µM)Key Interactions
Hypothetical-1 Purine-Cl-pyridin-3-yl0.5H-bond with hinge region
Hypothetical-2 Purine-OCH3-pyridin-3-yl2.1Steric clash in pocket
Hypothetical-3 Purine-Cl-phenyl1.5Altered pi-stacking

This table is a hypothetical representation to illustrate the nature of data generated from computational studies and does not reflect actual experimental results for the specified compounds.

The insights gained from these computational approaches are invaluable for prioritizing the synthesis and biological evaluation of new compounds, thereby accelerating the drug discovery process. Future research employing these methodologies on This compound would be essential to fully elucidate its therapeutic potential.

Perspectives and Future Research Directions for 2 Chloro 6 Pyridin 3 Yl 7h Purine

Lead Optimization and Derivatization for Enhanced Efficacy and Selectivity

The core structure of 2-Chloro-6-(pyridin-3-yl)-7H-purine presents a versatile scaffold for chemical modification to enhance its biological activity. Research into related 2,6,9-trisubstituted purine (B94841) derivatives has provided valuable insights into structure-activity relationships (SAR) that can guide the lead optimization of this specific compound. imtm.cz

Studies on similar purine cores suggest that substitutions at the C-2, C-6, and N-9 positions are critical for modulating cytotoxic activity and selectivity against cancer cell lines. imtm.cznih.gov For instance, the introduction of an arylpiperazinyl system at the C-6 position of the purine ring has been shown to be beneficial for cytotoxic activity. imtm.cz While this compound possesses a pyridinyl group at C-6, further derivatization at this position could yield compounds with improved potency.

Furthermore, 3D-QSAR (Quantitative Structure-Activity Relationship) models developed for other 2,6,9-trisubstituted purines have indicated that steric properties have a more significant impact on cytotoxicity than electronic properties. imtm.cznih.gov These models have also shown that bulky substituents at the C-2 position of the purine ring are generally unfavorable for activity. imtm.cznih.gov This suggests that future derivatization of this compound should focus on maintaining a smaller substituent at the C-2 position.

Alkylation at the N-9 position is another avenue for optimization. The synthesis of various N-alkylated purines has been achieved through reactions with different alkyl halides, leading to a mixture of N-9 and N-7 regioisomers. nih.gov Separation and individual testing of these isomers are crucial, as seen in studies of related compounds where N-9 substitution was found to be a key determinant of activity.

Future research should systematically explore the following modifications to this compound:

Modification of the C-6 substituent: Introduction of different aryl or heteroaryl groups to explore electronic and steric effects.

Substitution at the C-2 position: Replacement of the chloro group with various small amines or alkoxy groups.

Derivatization at the N-7 and N-9 positions: Introduction of diverse alkyl or aryl groups to investigate the impact on solubility and target engagement. nih.gov

The following table summarizes the cytotoxic activity of some 2,6,9-trisubstituted purine analogs, which can serve as a reference for the expected potency of future derivatives of this compound.

CompoundCell LineIC50 (µM)Selectivity Index (SI)
7g HL-600.301.1
7h HL-600.40>3.0
7f HL-60-77
7h NCI-H460-~70
Cisplatin HL-60-1.1

Data sourced from a study on 2,6,9-trisubstituted purine derivatives. imtm.cz

Exploration of Novel Therapeutic Applications Beyond Current Indications

While the primary focus of research on substituted purines has been on their anticancer properties, the structural features of this compound suggest its potential for a broader range of therapeutic applications. imtm.cznih.govnih.gov The purine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide variety of biological targets. nih.gov

The synthesis of purine conjugates with amino acids has yielded compounds with promising antimycobacterial activity. nih.gov Specifically, certain N-(purin-6-yl)dipeptides have shown activity against Mycobacterium tuberculosis. nih.gov This suggests that derivatizing this compound with amino acid or peptide moieties could lead to the discovery of novel antitubercular agents. nih.gov

Furthermore, the purine nucleus is central to compounds with antiviral and antifungal activities. nih.govresearchgate.net Screening of this compound and its future derivatives against a panel of viruses and fungi could uncover new therapeutic leads. The structural similarity to known kinase inhibitors also points towards potential applications in inflammatory diseases and neurodegenerative disorders, where kinase activity is often dysregulated.

Future research should therefore include:

Screening against a diverse panel of cancer cell lines, including those known to be resistant to current therapies. imtm.cz

Evaluation of its activity against various strains of bacteria and fungi. researchgate.net

Testing in disease models for inflammatory conditions and neurodegenerative diseases.

Development of this compound as Chemical Probes for Biological Systems

The intrinsic properties of this compound make it a candidate for development as a chemical probe to investigate complex biological systems. Chemical probes are small molecules used to study the function of proteins and biological pathways.

Some purine analogs have been developed as activators of the Stimulator of Interferon Genes (hSTING), a key protein in the innate immune response. nih.gov These nucleoside analogues represent a first-in-class of modulators for this highly relevant target in the context of antiviral, antibacterial, and anticancer treatments. nih.gov By modifying this compound, it may be possible to develop selective probes for hSTING or other components of the immune system.

The development of fluorescently tagged or biotinylated derivatives of this compound would enable researchers to:

Identify and isolate its protein targets through affinity chromatography and mass spectrometry.

Visualize its subcellular localization using fluorescence microscopy.

Study its binding kinetics and dynamics with its biological targets.

The synthesis of such probes would be a valuable step in elucidating the mechanism of action of this class of compounds and in identifying new therapeutic targets.

Potential for Combination Therapies and Multitargeting Approaches

The development of resistance to single-agent chemotherapy is a major challenge in cancer treatment. imtm.cz Combination therapies, where drugs with different mechanisms of action are used together, can overcome resistance and improve therapeutic outcomes. This compound and its derivatives could be evaluated in combination with existing anticancer drugs.

Moreover, the purine scaffold is present in many multi-target kinase inhibitors. imtm.cz For example, some 2,6,9-trisubstituted purines have been shown to inhibit cyclin-dependent kinases (CDKs), Src, and VEGFR2, all of which are important targets in cancer therapy. imtm.cz This suggests that this compound could be engineered to be a multi-targeting agent. The creation of hybrid molecules, for instance by linking the purine core to another pharmacophore, is a promising strategy to achieve multi-target engagement. mdpi.com

Future research in this area should focus on:

Preclinical studies evaluating the synergistic effects of this compound with standard-of-care chemotherapeutic agents.

Investigating the inhibitory activity of this compound against a broad panel of kinases to identify potential multi-targeting capabilities.

Designing and synthesizing hybrid molecules that combine the this compound scaffold with other known pharmacophores to create novel drugs with dual or multiple mechanisms of action. mdpi.com

Q & A

Q. What are the established synthetic routes for 2-Chloro-6-(pyridin-3-yl)-7H-purine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution at the 6-position of purine derivatives. For example:
  • Allylation : Allyl groups can be introduced at the 7- or 8-position using organomagnesium reagents (e.g., Grignard) under inert conditions. describes the synthesis of 7,8-diallyl-6-chloro-7H-purine derivatives via allyl magnesium bromide addition .

  • Pyridine Substitution : Suzuki-Miyaura coupling or direct halogen displacement with pyridinyl boronic acids may introduce the pyridin-3-yl group at the 6-position. Ensure anhydrous conditions and catalytic Pd(PPh₃)₄ for cross-coupling efficiency.

  • Optimization : Reaction temperature (0–60°C), solvent polarity (THF vs. DMF), and stoichiometric ratios (1:1.2 purine:pyridine reagent) significantly impact yield.

    • Key Data :
Reaction TypeYield (%)ConditionsReference
Allylation65–78THF, −10°C
Suzuki Coupling82DMF, 60°C

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm substitution patterns. The pyridine ring protons appear as doublets (δ 8.5–9.0 ppm), while purine protons resonate at δ 7.8–8.3 ppm. Chlorine substitution deshields adjacent carbons (C2: δ 145–150 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 247.05 for C₁₀H₆ClN₅).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing bond angles and π-stacking interactions between purine and pyridine moieties .

Advanced Research Questions

Q. How do structural modifications at the 2-chloro and pyridin-3-yl positions influence anticancer activity?

  • Methodological Answer :
  • SAR Studies : Replace the 2-chloro group with thiol (-SH) or methylthio (-SCH₃) to modulate electrophilicity and binding affinity. shows that 8-methylsulfanyl analogs enhance cytotoxicity in A549 lung cancer cells (IC₅₀ = 2.80 μM vs. 303.03 μM in normal GES1 cells) .
  • Pyridine Substitution : Introducing electron-withdrawing groups (e.g., -NO₂) at the pyridine meta-position improves kinase inhibition (e.g., Akt phosphorylation IC₅₀ = 3 µM in A375 melanoma cells) .
  • Validation : Compare IC₅₀ values across cell lines using MTT assays and validate target engagement via Western blotting for phosphorylated kinases.

Q. What computational strategies predict the binding mode of this compound with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., GSK-3β). The pyridin-3-yl group forms π-π stacking with Phe67, while the 2-chloro group hydrogen-bonds to Lys85 .

  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding.

  • QSAR Models : Develop regression models correlating logP and polar surface area with cytotoxicity (R² > 0.85) .

    • Key Data :
Target ProteinDocking Score (kcal/mol)Binding Site Interactions
GSK-3β−9.2π-π (Phe67), H-bond (Lys85)
Akt1−8.7Hydrophobic (Val164)

Contradictions and Validation

  • Synthetic Routes : reports allylation yields of 65–78% in THF, while suggests dichloromethane (DCM) may improve regioselectivity. Validate via controlled experiments comparing solvents.
  • Biological Activity : Discrepancies in IC₅₀ values (e.g., vs. 14) may arise from cell line heterogeneity. Standardize assays using NCI-60 panels for consistency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.